20-Hydroxy Prednisolone-d8

Description

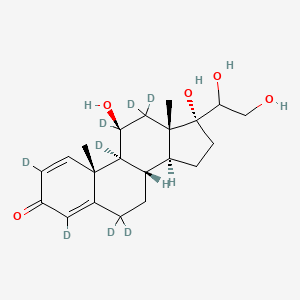

Structure

3D Structure

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17?,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |

InChI Key |

LCOVYWIXMAJCDS-LDOCUAHGSA-N |

Isomeric SMILES |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(CO)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of 20 Hydroxy Prednisolone D8

Strategic Design for Deuterium (B1214612) Placement in Corticosteroid Scaffolds

The placement of deuterium atoms within a corticosteroid scaffold like that of 20-Hydroxy Prednisolone (B192156) is a strategic process. The primary goal is to introduce the isotopic labels at positions that are chemically stable and not prone to exchange under physiological or analytical conditions. For corticosteroids, this often involves targeting C-H bonds that are not acidic and are distant from functional groups that could facilitate hydrogen-deuterium (H/D) exchange.

In the case of 20-Hydroxy Prednisolone-d8, the "d8" designation indicates the incorporation of eight deuterium atoms. While the exact positions are not universally standardized without a specific IUPAC name indicating the locants, a common strategy for extensive deuteration of prednisolone involves targeting the A-ring and other non-labile positions. For instance, a commercially available Prednisolone-d7 is deuterated at positions 2, 4, 6, 9, 11, 12, and 12. caymanchem.com A potential d8 analog could build upon this, with an additional deuterium atom incorporated at a stable position. The strategic selection of these sites ensures that the isotopic label is retained throughout its intended application, providing reliable data.

Chemical Synthesis Routes for this compound

The synthesis of this compound can be approached through several routes. A common strategy involves the deuteration of a suitable prednisolone precursor followed by the introduction of the 20-hydroxy group.

One potential pathway begins with a commercially available deuterated prednisolone, such as Prednisolone-d7. caymanchem.com The synthesis would then involve the stereoselective reduction of the C20 ketone of the deuterated prednisolone to the corresponding 20-hydroxy group. This reduction can be achieved using various chemical or microbial methods. For instance, microbial transformation using specific strains of microorganisms, such as Streptomyces roseochromogenes, has been shown to effectively convert prednisolone to 20β-hydroxy prednisolone. nih.gov Applying this method to a deuterated prednisolone starting material would yield the desired this compound.

Alternatively, a de novo synthesis approach could be employed, where the deuterium atoms are introduced at specific steps during the total synthesis of the corticosteroid skeleton. This method offers greater control over the precise location of the deuterium labels but is often more complex and less economically viable than modifying a readily available deuterated precursor.

Site-Specific Deuteration Techniques and Isotopic Enrichment Evaluation

Achieving site-specific deuteration with high isotopic enrichment is paramount. Various techniques can be employed to introduce deuterium at specific positions within the steroid nucleus. These methods include:

Catalytic Deuteration: Using deuterium gas (D₂) in the presence of a metal catalyst (e.g., palladium, platinum, rhodium) to reduce double bonds or replace allylic or benzylic hydrogens.

Deuterated Reagents: Employing deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific carbonyl or ester functionalities.

Acid- or Base-Catalyzed H/D Exchange: Utilizing deuterated acids or bases to promote the exchange of protons at specific, often activated, positions.

The isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms, must be carefully evaluated. This is distinct from isotopic purity, which refers to the proportion of a specific isotope at a given position. High isotopic enrichment is crucial for applications where a significant mass shift is required for clear differentiation from the unlabeled analog in mass spectrometry.

Advanced Spectroscopic Methods for Isotopic Purity and Structural Confirmation

Following synthesis, rigorous analytical characterization is necessary to confirm the structure, determine the location of the deuterium atoms, and assess the isotopic purity and enrichment of this compound.

Nuclear Magnetic Resonance (NMR) for Deuterium Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium and can provide information about the chemical environment of the deuterium atoms. nih.gov

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed in the ¹³C NMR spectrum, providing further confirmation of the location of the deuterium labels. The multiplicity of the carbon signal will change depending on the number of attached deuterium atoms.

| NMR Technique | Information Provided |

| ¹H NMR | Absence of signals at deuterated positions. |

| ²H NMR | Direct detection and chemical environment of deuterium. |

| ¹³C NMR | C-D coupling patterns confirming deuteration sites. |

High-Resolution Mass Spectrometry for Isotopic Abundance Assessment

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment and confirming the molecular weight of this compound. nih.gov

HRMS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated compound and its unlabeled counterpart. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic distribution pattern can be analyzed to determine the percentage of molecules containing the desired eight deuterium atoms (d8), as well as the relative abundance of other isotopologues (d0 to d7). This data is crucial for calculating the isotopic enrichment of the synthesized compound.

| Mass Spectrometry Parameter | Significance |

| Accurate Mass Measurement | Confirms the elemental composition and molecular formula of the deuterated compound. |

| Isotopic Distribution | Determines the percentage of each isotopologue (d0, d1, d2, etc.) present in the sample. |

| Molecular Ion Peak | Identifies the mass of the fully deuterated molecule (d8). |

By combining these advanced spectroscopic techniques, a comprehensive characterization of this compound can be achieved, ensuring its suitability for its intended scientific applications.

Advanced Analytical Methodologies for 20 Hydroxy Prednisolone D8

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the cornerstone for the analysis of steroids in complex biological matrices due to its high sensitivity and specificity. nih.gov The application of this technique for 20-Hydroxy Prednisolone-d8 involves meticulous method development, including the use of isotope-dilution mass spectrometry, optimization of chromatographic separation, and strategies to mitigate matrix effects.

Development of Isotope-Dilution Mass Spectrometry (IDMS) Methods

Isotope-dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantification. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this approach. nih.gov In this method, a known amount of the deuterated standard is spiked into the sample, and the ratio of the analyte to the internal standard is measured by mass spectrometry. This allows for the accurate correction of any sample loss during extraction and variations in instrument response.

The development of an IDMS method for this compound would typically involve the following steps:

Selection of Precursor and Product Ions: For both the analyte and its deuterated internal standard, specific precursor ions (the molecular ion or a protonated molecule) and product ions (fragments generated through collision-induced dissociation) are selected for multiple reaction monitoring (MRM). This enhances the selectivity of the analysis.

Optimization of Mass Spectrometric Parameters: Parameters such as collision energy and cone voltage are optimized to achieve the most abundant and stable fragmentation for both the analyte and the internal standard.

Method Validation: The method is rigorously validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 20-Hydroxy Prednisolone (B192156) | 363.2 | 121.0 | 26 |

| This compound | 371.2 | 121.0 | 26 |

Optimization of Chromatographic Separation for Deuterated Metabolites

Achieving adequate chromatographic separation is crucial to distinguish this compound from its endogenous, non-deuterated counterpart and other isomeric metabolites. dshs-koeln.de While mass spectrometry can differentiate based on mass-to-charge ratio, chromatographic separation minimizes the risk of ion suppression and ensures accurate quantification.

Key considerations for optimizing chromatographic separation include:

Column Chemistry: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used for steroid analysis. The choice of column chemistry can influence the retention and separation of closely related steroid isomers.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. synnovis.co.uk Gradient elution is frequently employed to achieve optimal separation of compounds with varying polarities within a reasonable analysis time. nih.gov

Isotope Effect: It is important to note that deuterium (B1214612) labeling can sometimes lead to a slight shift in retention time compared to the non-labeled analyte, a phenomenon known as the "isotope effect". waters.comnih.gov While often minimal, this effect must be considered during method development to ensure co-elution or near co-elution for effective matrix effect compensation.

Matrix Effect Compensation and Internal Standard Calibration Strategies

Biological matrices such as plasma and urine are complex and can contain numerous endogenous compounds that may interfere with the ionization of the target analyte, leading to ion suppression or enhancement. waters.com This "matrix effect" is a significant challenge in LC-MS/MS analysis. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. waters.comresearchgate.net Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix can be effectively normalized.

Calibration strategies typically involve the preparation of a calibration curve by plotting the response ratio of the analyte to the internal standard against a series of known concentrations of the analyte. This allows for the accurate determination of the analyte concentration in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. nih.gov However, due to the low volatility and thermal instability of corticosteroids, derivatization is a necessary step prior to GC-MS analysis. nih.govacs.orgtandfonline.com

Derivatization Strategies for Enhanced Volatility and Detection

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. tandfonline.comacs.org For corticosteroids like this compound, common derivatization strategies involve the formation of silyl (B83357) ethers or methyloxime-trimethylsilyl (MO-TMS) derivatives. mdpi.comnih.gov

Silylation: This is a common derivatization procedure for steroids containing hydroxyl groups. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active protons in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. tandfonline.com

Methoximation followed by Silylation: For steroids containing ketone groups, a two-step derivatization is often employed. First, the ketone groups are converted to methyloximes using methoxyamine hydrochloride, followed by silylation of the hydroxyl groups. nih.gov

The choice of derivatization reagent and reaction conditions (temperature and time) must be carefully optimized to ensure complete and reproducible derivatization. mdpi.com

| Reagent | Target Functional Group | Derivative Formed |

|---|---|---|

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl | Trimethylsilyl (TMS) ether |

| Methoxyamine hydrochloride | Ketone | Methyloxime (MO) |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + TMCS (Trimethylchlorosilane) | Hydroxyl | Trimethylsilyl (TMS) ether |

Isotope Ratio Mass Spectrometry (IRMS) for Origin and Pathway Tracing

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique that can differentiate between endogenous and synthetic steroids by measuring the ratio of carbon-13 to carbon-12 (¹³C/¹²C). nih.govnih.govathleticsillustrated.com This is because synthetic steroids are typically derived from plant sources that have a different ¹³C/¹²C ratio compared to endogenous human steroids.

While this compound is an exogenous, labeled compound, IRMS can be a powerful tool in metabolic studies to trace the pathways of its parent drug, prednisolone. By analyzing the isotopic signature of various metabolites, researchers can gain insights into the metabolic fate of the drug. The analysis involves the combustion of the chromatographically separated compounds into CO₂, which is then introduced into the IRMS for precise isotope ratio measurement.

Method Validation and Performance Characteristics for Research Utility

The utility of this compound as an internal standard in research applications is fundamentally dependent on the validation of the analytical method in which it is employed. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative mass spectrometry-based bioanalytical methods, this involves a series of experiments to evaluate the performance characteristics of the assay, ensuring that it is reliable, accurate, and reproducible. The following sections detail the critical validation parameters for methods utilizing this compound.

Specificity, Selectivity, and Interference Assessment

Specificity and selectivity are critical performance characteristics of a quantitative analytical method, ensuring that the signal measured originates solely from the analyte of interest. In the context of methods using this compound, this validation aspect confirms that the instrument can differentiate the deuterated internal standard from the endogenous, non-labeled 20-Hydroxy Prednisolone and other potentially interfering substances within a complex biological matrix. nih.govfda.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for steroid analysis due to its inherent high selectivity and specificity. nih.govmdpi.comnih.gov Selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.

Chromatographic Selectivity: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates this compound from its non-labeled analog and other matrix components based on their physicochemical properties before they enter the mass spectrometer. dshs-koeln.de While the deuterium labeling in this compound results in a negligible difference in retention time compared to the unlabeled compound, it is sufficient to separate it from other structurally similar steroids. waters.com

Mass Spectrometric Selectivity: Tandem mass spectrometry provides an additional layer of selectivity. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of this compound is selected and fragmented, and a resulting unique product ion is monitored. This specific precursor-to-product ion transition is distinct from that of the unlabeled analyte and other compounds, minimizing the risk of interference. ed.ac.uk

Interference assessment involves analyzing blank matrix samples (e.g., plasma, urine) from multiple sources to check for endogenous components that may produce a signal at the retention time and mass transition of this compound. The acceptance criterion typically requires that the response of any interfering peak is less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Selectivity |

|---|---|---|---|

| 20-Hydroxy Prednisolone | 363.2 | 327.2 | Represents the native, non-labeled analyte. |

| This compound | 371.2 | 335.2 | Mass shift of +8 amu due to deuterium labeling ensures no overlap with the native analyte. |

| Prednisolone (Potential Cross-Reactant) | 361.2 | 343.2 | Different precursor and product ions allow for clear differentiation. |

Linearity, Range, and Sensitivity (LOD/LOQ) Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a calibration curve is constructed by analyzing a series of standards of known concentrations. The response ratio (peak area of analyte / peak area of this compound) is plotted against the concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model, and the coefficient of determination (r²) is expected to be ≥ 0.99, indicating a strong linear relationship. mdpi.comresearchgate.net

Sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. tbzmed.ac.ir

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for assays measuring low levels of steroids. It is often defined as the lowest point on the calibration curve, with a typical S/N ratio of 10:1 and accuracy and precision within ±20%. tbzmed.ac.irnih.gov

| Parameter | Typical Value/Range | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Calibration Range | 0.05 - 50 ng/mL | Dependent on expected physiological/pharmacological concentrations. |

| LOQ | 0.005 - 1 ng/mL | Accuracy within 80-120%; Precision ≤ 20% CV. |

| LOD | ~0.01 ng/mL | Signal-to-Noise Ratio ≥ 3. |

Accuracy, Precision, and Reproducibility in Complex Matrices

Accuracy and precision are fundamental to ensuring the reliability of quantitative data. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range in the relevant biological matrix.

Accuracy: Refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of relative error (%RE) or as a percentage of the nominal value. For bioanalytical methods, the mean value should typically be within ±15% of the nominal value (or ±20% at the LOQ). nih.gov

Precision: Measures the degree of scatter between a series of measurements of the same sample. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels:

Intra-assay precision (Repeatability): Assessed by analyzing replicate QC samples within the same analytical run.

Inter-assay precision (Intermediate Precision): Assessed by analyzing QC samples on different days. The precision should not exceed 15% CV (or 20% at the LOQ). mdpi.com

The use of a stable isotope-labeled internal standard such as this compound is paramount for achieving high accuracy and precision. scispace.com It closely mimics the analyte during sample extraction, purification, and ionization, effectively compensating for matrix effects and procedural variability, which are common challenges in complex matrices like plasma and urine. nih.gov

Reproducibility refers to the precision of the method when performed by different analysts in different laboratories, demonstrating the robustness of the assay.

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%RE) |

|---|---|---|---|---|

| Low (LQC) | 0.5 | 5.8% | 7.2% | +4.5% |

| Medium (MQC) | 10 | 4.1% | 5.5% | -2.1% |

| High (HQC) | 40 | 3.5% | 4.9% | +1.3% |

Applications in Pre Clinical and in Vitro Metabolic Pathway Elucidation

In Vitro Biotransformation Studies Using Cellular and Subcellular Models

In vitro models that replicate physiological conditions are fundamental to understanding the metabolic fate of xenobiotics like prednisolone (B192156). These systems, ranging from subcellular fractions to whole cells, allow for the controlled study of specific metabolic reactions.

The liver is the principal organ for drug metabolism, a process segregated into different cellular compartments. nih.govnih.gov Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. The cytosol, the soluble portion of the cytoplasm, is rich in other enzymes, including various reductases.

Incubation studies using these subcellular fractions are critical for studying the reductive metabolism of prednisolone. When prednisolone is incubated with liver microsomes and cytosol, it undergoes reduction at the C20 ketone position, a key step in its metabolism. drugbank.com The use of 20-Hydroxy Prednisolone-d8 as an internal standard in these assays allows for the accurate quantification of the metabolites formed, helping to determine the kinetics and extent of these reductive pathways. An in vitro study using human liver microsomes and cytosol, for instance, identified 20β-dihydrofluorocortisol as a metabolite of fludrocortisone, indicating that similar reductive processes occur for corticosteroids like prednisolone. drugbank.com

The reduction of the C20 ketone of prednisolone to its hydroxylated form is not a random event but is catalyzed by specific enzyme systems. The aldo-keto reductase (AKR) superfamily, particularly enzymes from the AKR1C subfamily, are primarily responsible for this biotransformation. clinpgx.orgnih.govnih.gov These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the conversion of carbonyls to alcohols. mdpi.com

Table 1: Key Enzyme Families in Prednisolone Metabolism

| Enzyme Family | Primary Role in Prednisolone Metabolism | Cellular Location |

| Aldo-Keto Reductases (AKRs) | Reduction of the C20-ketone to form 20α- and 20β-hydroxy metabolites. clinpgx.orgnih.gov | Cytosol |

| Cytochrome P450 (CYP3A4) | 6β-hydroxylation of prednisolone. nih.govclinpgx.org | Microsomes (Endoplasmic Reticulum) |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconversion between prednisolone (active) and prednisone (B1679067) (inactive). nih.gov | Microsomes (Endoplasmic Reticulum) |

| UDP-glucuronosyltransferases (UGTs) | Phase II conjugation (glucuronidation) of prednisolone and its metabolites. clinpgx.org | Microsomes (Endoplasmic Reticulum) |

Drug metabolism is classically divided into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. derangedphysiology.comdrughunter.com

For prednisolone, key Phase I reactions include:

Reduction: The conversion of the C20 ketone to 20α- and 20β-hydroxy-prednisolone, catalyzed by AKRs. clinpgx.org

Oxidation/Hydroxylation: Primarily 6β-hydroxylation, mediated by the CYP3A4 enzyme. nih.govclinpgx.org

Dehydrogenation: The reversible conversion of prednisolone to its inactive prodrug, prednisone, by 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov

The resulting metabolites, including the 20-hydroxy forms, can then undergo Phase II conjugation reactions. The most common Phase II reaction for corticosteroids is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the steroid. clinpgx.org This process significantly increases the hydrophilicity of the metabolites, preparing them for renal excretion. The use of deuterated standards is essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to track the formation of these various Phase I and Phase II metabolites simultaneously. nih.govsemanticscholar.org

Identification and Characterization of Novel Deuterated Metabolites and Isomers

The complexity of prednisolone metabolism results in a multitude of metabolites and isomers that can be challenging to distinguish from endogenous steroids and analytical background noise. nih.govresearchgate.net The use of this compound as an internal standard is a powerful strategy to overcome this challenge. In analytical techniques like LC-MS/MS, the known mass shift of the deuterated standard and its resulting metabolites allows for their unambiguous identification in complex biological matrices such as urine and plasma. heftpathology.comsemanticscholar.org

Researchers have identified over 20 different metabolites of prednisolone, including numerous isomers. clinpgx.orgnih.gov These include stereoisomers at the C20 position (20α and 20β) and the C6 position (6α and 6β), as well as tetrahydro- and dihydro- metabolites. nih.govsemanticscholar.org By co-administering the non-labeled drug and tracing the appearance of novel peaks that correspond to the expected mass shifts of deuterated metabolites, researchers can confidently identify and structurally characterize previously unknown products of biotransformation.

Table 2: Major Identified Metabolites and Isomers of Prednisolone

| Metabolite/Isomer | Metabolic Reaction | Key Enzyme(s) |

| Prednisone | Oxidation (Dehydrogenation) | 11β-HSD nih.gov |

| 20α-Hydroxy-prednisolone | Reduction | AKR1C family clinpgx.org |

| 20β-Hydroxy-prednisolone | Reduction | AKR1C family clinpgx.org |

| 6β-Hydroxy-prednisolone | Hydroxylation | CYP3A4 clinpgx.org |

| 20α-Hydroxy-prednisone | Reduction | AKR1C family semanticscholar.org |

| 20β-Hydroxy-prednisone | Reduction | AKR1C family semanticscholar.org |

| Various Glucuronide Conjugates | Glucuronidation (Phase II) | UGT family clinpgx.org |

Isotopic Tracing for Quantitative Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique that moves beyond simple metabolite identification to quantify the rate, or flux, of molecules through specific metabolic pathways. nih.govnih.gov This is achieved by introducing stable isotope-labeled compounds into a biological system and tracking the rate at which the isotope label appears in downstream metabolites. mdpi.comox.ac.uk

This compound is ideally suited for this purpose. By introducing it into an in vitro system (e.g., cultured hepatocytes), researchers can quantitatively measure its conversion rates to subsequent metabolites, such as its glucuronide conjugate. This provides a direct measure of the activity of the UGT enzymes responsible for its clearance. Similarly, by administering deuterated prednisolone, one can trace the flux through competing pathways, such as 20-hydroxylation versus 6-hydroxylation, providing a quantitative map of its metabolic fate. mdpi.com This approach offers a dynamic view of metabolism that is not achievable through simple concentration measurements alone. nih.gov

Investigation of Stereoselective Metabolism at C20

The reduction of the planar carbonyl group at the C20 position of prednisolone can produce two distinct stereoisomers: 20α-hydroxyprednisolone and 20β-hydroxyprednisolone. semanticscholar.org The formation of these isomers is often stereoselective, meaning that one isomer is preferentially produced over the other. This selectivity is determined by the specific enzymes catalyzing the reaction. nih.gov

Different isoforms of the AKR1C family can exhibit different stereochemical preferences. For example, one enzyme might predominantly form the 20α isomer, while another favors the 20β isomer. Investigating this stereoselectivity is crucial, as the two isomers can have different biological activities or subsequent metabolic fates. Studies have confirmed the formation of both 20α- and 20β-dihydroprednisolone and their prednisone counterparts in human metabolism. clinpgx.orgnih.govnih.gov The use of this compound, in conjunction with chiral chromatography techniques that can separate the α and β isomers, allows for precise quantification of the stereoselective nature of prednisolone metabolism in various tissues and cellular systems.

Role of 20 Hydroxy Prednisolone D8 in Pre Clinical Pharmacokinetic Research

Utility as a Stable Isotope Internal Standard in Bioanalytical Assays

In the realm of pre-clinical pharmacokinetic research, the precise quantification of drug molecules and their metabolites in biological matrices is paramount. 20-Hydroxy Prednisolone-d8, a deuterated analog of the prednisolone (B192156) metabolite 20-Hydroxy Prednisolone, serves as an invaluable tool in achieving this accuracy. Its primary application lies in its use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays, most notably in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The fundamental principle behind using a SIL-IS is to add a known quantity of the labeled compound to a biological sample prior to its processing and analysis. heftpathology.com Since the SIL-IS is chemically identical to the analyte of interest (the unlabeled 20-Hydroxy Prednisolone), it exhibits nearly identical behavior during extraction, chromatography, and ionization in the mass spectrometer. dshs-koeln.de However, due to the presence of deuterium (B1214612) atoms, it has a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. heftpathology.com

By measuring the ratio of the signal from the analyte to the signal from the known amount of the internal standard, any variations that occur during the analytical process can be effectively normalized. This significantly enhances the precision and accuracy of the quantification.

Minimizing Analytical Variability and Enhancing Quantification Accuracy

The use of this compound as an internal standard is critical for mitigating several sources of analytical variability that can compromise the reliability of pharmacokinetic data. These sources of variability include:

Matrix Effects: Biological samples such as plasma and urine are complex mixtures containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing its signal. dshs-koeln.de Because this compound co-elutes with the unlabeled analyte and has the same physicochemical properties, it experiences the same matrix effects. dshs-koeln.de Consequently, the ratio of the analyte to the internal standard remains constant, correcting for these interferences and leading to more accurate measurements.

Extraction Recovery: During the sample preparation process, which often involves liquid-liquid extraction or solid-phase extraction, the recovery of the analyte can be incomplete and variable between samples. By adding this compound at the beginning of this process, any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration measurement.

Instrumental Variation: Fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or detector response, can introduce variability into the analytical results. The use of a co-eluting internal standard like this compound effectively compensates for these instrumental drifts, as both the analyte and the standard are affected equally.

The following table illustrates the typical improvement in assay precision when using a stable isotope-labeled internal standard compared to an external standard method.

| Analytical Parameter | External Standard Method | Stable Isotope Internal Standard Method |

| Precision (%CV) | 15-20% | <5% |

| Accuracy (%Bias) | ±20-25% | ±5-10% |

Application in Surrogate Matrix and Surrogate Analyte Approaches

In certain bioanalytical scenarios, obtaining a "blank" biological matrix that is completely free of the endogenous analyte is not feasible. In such cases, two common strategies are employed: the surrogate matrix approach and the surrogate analyte approach.

Surrogate Matrix Approach: This method involves using an artificial or alternative matrix (e.g., buffer, stripped plasma) to prepare calibration standards. However, this approach can be problematic if the surrogate matrix does not accurately mimic the matrix effects of the actual biological samples.

Surrogate Analyte Approach: A more robust alternative is the surrogate analyte approach, where a stable isotope-labeled version of the analyte, such as this compound, is used as the calibrator in the actual biological matrix. This approach leverages the fact that the SIL-IS has a different mass-to-charge ratio and can be distinguished from the endogenous analyte. This allows for the creation of a calibration curve in the presence of the endogenous compound, providing a more accurate representation of the analytical behavior in the authentic matrix.

Pre-clinical Pharmacokinetic Modeling with Deuterated Probes

Beyond its role as an internal standard, this compound and other deuterated compounds can be utilized as probes in pre-clinical pharmacokinetic modeling to gain a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Assessment of Absorption, Distribution, and Elimination in Animal Models

In pre-clinical studies, animal models are used to predict the pharmacokinetic profile of a drug in humans. By administering a deuterated version of a drug or its metabolite, such as this compound, researchers can trace its fate in the body over time. Blood, urine, and tissue samples can be collected at various time points and analyzed by LC-MS/MS to determine the concentration of the deuterated compound. This data is then used to construct pharmacokinetic models that describe the rates of absorption, distribution, and elimination.

A representative pharmacokinetic profile of a deuterated steroid metabolite in an animal model is presented in the table below.

| Time (hours) | Plasma Concentration (ng/mL) |

| 0.5 | 150.2 |

| 1.0 | 285.6 |

| 2.0 | 450.8 |

| 4.0 | 320.1 |

| 8.0 | 150.5 |

| 12.0 | 50.3 |

| 24.0 | 5.1 |

Evaluation of Deuterium Isotope Effects on Metabolic Stability and Disposition

The substitution of hydrogen with deuterium can sometimes lead to a "deuterium isotope effect," where the C-D bond is stronger than the C-H bond. medchemexpress.com If the cleavage of a C-H bond is the rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process. This can lead to increased metabolic stability, a longer half-life, and altered pharmacokinetic properties.

By comparing the pharmacokinetic profiles of the non-deuterated 20-Hydroxy Prednisolone and this compound in pre-clinical models, researchers can investigate whether a deuterium isotope effect is present. This information is valuable for understanding the metabolic pathways of the drug and for designing new drug candidates with improved pharmacokinetic properties.

The table below shows a hypothetical comparison of key pharmacokinetic parameters for a non-deuterated and a deuterated compound, illustrating a potential deuterium isotope effect.

| Pharmacokinetic Parameter | Non-deuterated Compound | Deuterated Compound |

| Half-life (t½) | 2.5 hours | 4.8 hours |

| Clearance (CL) | 1.2 L/h/kg | 0.6 L/h/kg |

| Area Under the Curve (AUC) | 850 ng·h/mL | 1650 ng·h/mL |

Investigation of Drug-Drug Interactions Affecting Prednisolone Metabolism in Pre-clinical Systems

Drug-drug interactions (DDIs) are a significant concern in drug development, as the co-administration of multiple drugs can alter their metabolism and lead to unexpected toxicity or loss of efficacy. nih.gov Pre-clinical in vitro and in vivo systems are used to identify and characterize potential DDIs.

This compound can be a valuable tool in these studies. For instance, in vitro experiments using liver microsomes or hepatocytes can be conducted to assess the impact of a co-administered drug on the metabolism of prednisolone to 20-hydroxy prednisolone. By using a deuterated substrate, the formation of the deuterated metabolite can be accurately quantified by LC-MS/MS, even in the complex in vitro matrix.

Similarly, in vivo DDI studies in animal models can be performed where the animal is dosed with prednisolone and a potential interacting drug. The use of a deuterated internal standard like this compound in the bioanalysis of the resulting samples ensures the accurate measurement of prednisolone and its metabolites, allowing for a precise assessment of the DDI's effect on the pharmacokinetic profile. nih.gov

Applications in Biological Systems and Mechanistic Studies Non Clinical

Use in In Vitro Cellular Assays for Glucocorticoid Receptor Interactions (as a research tool, not drug activity)

In non-clinical research, 20-Hydroxy Prednisolone-d8 is an invaluable tool for studying the interactions between glucocorticoids and the Glucocorticoid Receptor (GR). Steroid hormones exert their effects by binding to specific intracellular receptors. youtube.com The hormone-receptor complex then acts as a transcription factor to regulate gene expression. nih.gov

The primary application of this compound in this context is as an internal standard in competitive binding assays and quantitative mass spectrometry. In these assays, researchers aim to determine the binding affinity of the non-labeled 20-Hydroxy Prednisolone (B192156) or other glucocorticoids to the GR. The deuterated analog is added to the experimental system at a known concentration. Due to its nearly identical chemical and physical properties, it behaves identically to the non-labeled compound during extraction, purification, and analysis. sigmaaldrich.com However, its increased mass allows it to be distinguished by a mass spectrometer.

This approach allows for highly accurate quantification of the amount of non-labeled steroid bound to the receptor, providing precise data on binding kinetics and affinity. This method is an advancement over older techniques that used radioactive labels, such as [3H]prednisolone, in radioreceptor assays. nih.govnih.gov The use of stable isotope-labeled standards like this compound improves the sensitivity, accuracy, and safety of these quantitative studies. sigmaaldrich.com

Mechanistic Studies of Steroid Hormone Action and Regulation in Model Systems

Understanding the intricate mechanisms of steroid hormone action is fundamental to endocrinology and pharmacology. The classical mechanism involves the steroid hormone entering a target cell, binding to a specific cytoplasmic receptor, which then translocates to the nucleus, binds to chromatin, and regulates the synthesis of specific RNA and proteins. nih.gov Deuterated steroids are instrumental in dissecting these pathways in model systems such as cell cultures.

By using this compound, researchers can trace the journey of the steroid within the cell. Key mechanistic questions that can be addressed using this isotopic label include:

Cellular Uptake and Efflux: Quantifying the rate at which the steroid enters and leaves the cell.

Receptor Occupancy: Determining the proportion of glucocorticoid receptors that are bound by the steroid at any given time.

Metabolic Fate: Tracking the conversion of this compound into its various metabolites within the cell.

These studies often employ liquid chromatography-mass spectrometry (LC-MS) to separate and identify the deuterated compound and its metabolites from the complex cellular matrix. nih.gov The ability to precisely quantify these molecules helps create a detailed picture of the pharmacodynamics of glucocorticoids at a subcellular level. medchemexpress.com

Deuterium (B1214612) Metabolic Imaging (DMI) Applications in Research

Deuterium Metabolic Imaging (DMI) is a novel magnetic resonance imaging (MRI) technique that allows for the non-invasive, three-dimensional mapping of metabolic processes in vivo. researchgate.netyale.edu The technique involves administering a substrate labeled with deuterium (a non-radioactive isotope of hydrogen) and using specialized MRI methods to detect the labeled substrate and its metabolic products over time. researchgate.netnih.gov

While many DMI studies have focused on highly abundant metabolites like glucose and acetate (B1210297) to study energy metabolism, the technology holds significant potential for tracking the distribution and metabolism of deuterated drugs. researchgate.net In a research setting, this compound could be administered to a model organism, and DMI could be used to visualize its accumulation in target tissues, such as inflamed joints or specific organs. Furthermore, if the compound is metabolized in a way that transfers the deuterium label to other molecules (e.g., water), this metabolic activity could also be mapped. yale.edu

This application would provide unprecedented spatial and temporal information on the pharmacokinetics of the glucocorticoid, offering insights into:

Target engagement and retention in specific tissues.

Regional differences in steroid metabolism.

The relationship between drug concentration in tissue and biological response.

DMI offers a powerful, non-invasive window into metabolic processes that was previously difficult to achieve in living organisms. nih.gov

Table 1: Research Applications of this compound

| Application Area | Role of this compound | Key Advantage of Deuterium Labeling |

|---|---|---|

| In Vitro GR Binding Assays | Internal Standard for Quantification | Co-elutes with the unlabeled analyte but is distinguishable by mass, allowing for precise and accurate measurement of receptor binding. sigmaaldrich.com |

| Mechanistic Cellular Studies | Metabolic Tracer | Enables tracking of steroid uptake, receptor binding kinetics, and intracellular metabolism without altering the biological activity of the parent molecule. |

| Pharmacokinetic Analysis | Internal Standard and Tracer | Used in LC-MS methods to accurately quantify the parent drug and its metabolites in biological fluids (e.g., plasma, urine). nih.gov |

Elucidating Biological Mechanisms Using Isotopic Labeling Strategies

Isotopic labeling is a cornerstone of modern biomedical research for elucidating complex biological pathways. The strategy involves replacing one or more atoms in a molecule with their heavier, stable isotopes. The resulting labeled molecule is chemically identical to its natural counterpart but can be easily detected and differentiated by mass spectrometry. sigmaaldrich.com

Using this compound in research provides a powerful tool for:

Metabolic Profiling: When a biological system is exposed to the deuterated steroid, all subsequent metabolites will also carry the deuterium label. This allows researchers to confidently identify and quantify the entire metabolic cascade of the drug, distinguishing its metabolites from endogenous steroids. nih.gov

Pathway Analysis: By tracking the appearance and disappearance of labeled metabolites over time, scientists can map the kinetics of the relevant metabolic pathways.

Drug-Drug Interaction Studies: Researchers can investigate how other drugs affect the metabolism of 20-Hydroxy Prednisolone by monitoring changes in the formation of its deuterated metabolites.

The use of stable isotope-labeled compounds like this compound, in conjunction with high-resolution mass spectrometry, provides a level of specificity and sensitivity that is essential for modern systems biology and pharmaceutical research.

Table 2: Potential of Deuterium Metabolic Imaging (DMI) with this compound

| Aspect | Description |

|---|---|

| Technique | Deuterium Metabolic Imaging (DMI): A non-invasive MRI method for mapping the spatial distribution of deuterated compounds and their metabolites. yale.edu |

| Hypothetical Substrate | This compound |

| Information Gained | Real-time, 3D visualization of drug distribution, accumulation in target organs, and rates of metabolic conversion in vivo. researchgate.net |

| Research Significance | Provides a non-invasive method to study drug pharmacokinetics and target engagement in preclinical models, linking tissue-specific drug levels to biological outcomes. |

Comparative Analysis and Future Perspectives

Advantages and Limitations of 20-Hydroxy Prednisolone-d8 Compared to Unlabeled Analogs

The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis, most notably in liquid chromatography-mass spectrometry (LC-MS/MS). irisotope.com Its advantages over using unlabeled analogs or structural mimics are significant, as they directly address variability inherent in the analytical process.

Advantages:

Compensation for Matrix Effects: Biological samples like plasma and urine are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. nih.govdshs-koeln.de Because this compound is chemically almost identical to the unlabeled analyte, it experiences similar matrix effects, allowing for accurate correction.

Correction for Sample Preparation Variability: Losses can occur during extraction, handling, and derivatization steps. A stable isotope-labeled IS tracks the analyte throughout the entire process, correcting for these procedural inconsistencies.

Improved Analytical Precision and Accuracy: By accounting for variations in sample preparation and instrument response, deuterated standards significantly enhance the reliability, precision, and accuracy of quantitative results. irisotope.com

Differentiation from Endogenous Compounds: The mass difference allows researchers to distinguish the exogenously added standard from any naturally occurring (endogenous) 20-Hydroxy Prednisolone (B192156). nih.gov

Limitations:

Isotopic Exchange: The most significant limitation is the potential for deuterium (B1214612) atoms to exchange with protons from the surrounding environment (back-exchange), particularly if they are in labile positions. wikipedia.org This can compromise the isotopic purity and quantitative accuracy.

Chromatographic Shift (Isotope Effect): Deuterium is heavier than hydrogen, which can lead to slightly different physicochemical properties. This can cause the deuterated standard to elute at a slightly different retention time than the unlabeled analyte in chromatography. nih.govresearchgate.net If ion suppression varies across the elution window, this shift can lead to quantification errors. researchgate.net

Cost and Availability: Synthesizing isotopically labeled compounds is more complex and expensive than producing their unlabeled counterparts. semanticscholar.org

| Feature | Unlabeled Analog (e.g., Structural Mimic) | This compound |

|---|---|---|

| Correction for Matrix Effects | Partial to Poor | Excellent |

| Correction for Sample Loss | Partial | Excellent |

| Chromatographic Co-elution | Variable | Generally close, but potential for slight shift |

| Risk of Isotopic Instability | None | Potential for H/D back-exchange |

| Cost | Low | High |

Comparison with Other Stable Isotope Labeling Strategies (e.g., ¹³C-labeled analogs)

While deuterium labeling is common, other stable isotopes like Carbon-13 (¹³C) are also used to create internal standards. The choice between these strategies involves a trade-off between cost, synthesis complexity, and analytical performance. nih.govresearchgate.net

Deuterated standards like this compound are typically less expensive and easier to synthesize than their ¹³C-labeled counterparts. nih.govsemanticscholar.org However, ¹³C labeling is often considered the "gold standard" for isotope dilution mass spectrometry. sigmaaldrich.com The C-C bond is more stable than the C-D bond, making ¹³C labels completely non-exchangeable and eliminating the risk of back-exchange that can affect deuterated standards. researchgate.netsigmaaldrich.com

Furthermore, the mass increase from ¹³C substitution has a negligible effect on the molecule's physicochemical properties. This means ¹³C-labeled internal standards almost perfectly co-elute with the unlabeled analyte, which is a distinct advantage over some deuterated standards that can exhibit chromatographic shifts. researchgate.net This co-elution ensures that both the analyte and the standard are subjected to the exact same matrix effects at the exact same time, improving accuracy. researchgate.net The primary drawback of ¹³C-labeled analogs remains their higher cost and the more elaborate synthesis required. sigmaaldrich.com

| Parameter | This compound | ¹³C-labeled 20-Hydroxy Prednisolone |

|---|---|---|

| Cost of Synthesis | Relatively lower | Higher |

| Label Stability | High, but risk of H/D exchange at certain positions | Excellent, no risk of exchange |

| Chromatographic Co-elution | High probability of a slight retention time shift | Excellent, typically perfect co-elution |

| Potential for In-source Fragmentation Issues | Minimal | Minimal |

| Overall Analytical Robustness | Good to Excellent | Excellent ("Gold Standard") |

Addressing Challenges in Deuterium Label Stability and Exchange in Complex Biological Matrices

The stability of the deuterium label is paramount for the reliability of this compound as an internal standard. The primary challenge is hydrogen-deuterium exchange (HDX), where a deuterium atom is replaced by a hydrogen atom from the sample matrix or solvent. wikipedia.org This phenomenon, known as back-exchange, can lead to a decrease in the signal of the labeled standard and the appearance of interfering signals at the mass of the unlabeled analyte, compromising accuracy. wikipedia.org

The risk of HDX is highly dependent on the location of the deuterium atoms on the steroid backbone. sigmaaldrich.com Deuterons attached to heteroatoms (like in hydroxyl groups, -OD) are highly labile and exchange rapidly. However, deuterons attached to carbon atoms are generally stable. researchgate.net Stability can be compromised under certain conditions, such as exposure to acidic or basic environments or elevated temperatures during sample processing. nih.gov

Strategies to address these challenges include:

Strategic Labeling: Synthesizing the molecule with deuterium atoms placed in chemically stable, non-exchangeable positions on the carbon skeleton. sigmaaldrich.com

Method Validation: Rigorously testing the stability of the deuterated standard under all analytical conditions (extraction, storage, chromatography) that will be used for the actual samples.

Controlled Sample Handling: Maintaining neutral pH and avoiding excessive temperatures during sample preparation to minimize the potential for catalyzed exchange reactions. nih.gov

Aprotic Solvents: Storing standards and reconstituting final extracts in aprotic solvents (solvents without exchangeable protons) can help preserve the label's integrity. wikipedia.org

Emerging Research Directions and Methodological Advancements in Deuterated Steroid Analysis

The field of steroid analysis is dynamic, with ongoing advancements aimed at improving detection, efficiency, and the breadth of analytes that can be measured. Deuterated standards like this compound are central to these developments.

Advanced Synthesis Techniques: New methods are emerging for more efficient and selective deuteration of steroids. For example, ultrasound-assisted microcontinuous processes have been shown to facilitate rapid and practical synthesis of deuterated steroid hormones, which could lower costs and increase availability. nih.gov

High-Resolution and Ion Mobility-Mass Spectrometry (IM-MS): The coupling of ion mobility spectrometry with mass spectrometry (IM-MS) offers an additional dimension of separation based on molecular shape and size. nih.gov This is particularly useful for resolving isomeric steroids that are difficult to separate chromatographically. cleancompetition.org Robust deuterated standards are essential for validating these advanced, multi-dimensional analytical platforms. nih.gov

Multi-Isotope Analysis: In fields like anti-doping, there is growing interest in combining the analysis of different stable isotope ratios (e.g., ²H/¹H and ¹³C/¹²C) to more definitively distinguish between endogenous and synthetic steroids. wada-ama.org This requires the availability of high-purity deuterated and ¹³C-labeled reference materials to ensure measurement accuracy.

High-Throughput Automation: The need to process large numbers of samples in clinical and research settings is driving the development of automated and robotic sample preparation workflows. mdpi.com These high-throughput systems rely heavily on the use of reliable internal standards, like this compound, to ensure consistency and accuracy across thousands of samples.

Future research will likely focus on creating more stable and cost-effective deuterated compounds and integrating them into increasingly sophisticated and automated analytical workflows to meet the demands of clinical diagnostics, pharmaceutical research, and regulatory testing. cleancompetition.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 20-Hydroxy Prednisolone-d8 in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated isotopes (e.g., Prednisolone-d8) as internal standards to correct for matrix effects and ionization variability. Calibration curves should span clinically relevant concentrations (e.g., 0.1–100 ng/mL), with validation parameters including precision (±15% CV), accuracy (85–115%), and recovery efficiency .

- Critical Step : Isotopic purity (>97%) of the internal standard must be verified to avoid cross-talk between analyte and internal standard signals .

Q. How should researchers ensure stability and proper storage of this compound in laboratory settings?

- Protocol : Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. For working solutions, use freshly prepared solvents (e.g., methanol or acetonitrile) and avoid repeated freeze-thaw cycles. Stability studies under varying pH, temperature, and light exposure are mandatory for protocol optimization .

Q. What are the key structural characterization techniques for confirming this compound identity?

- Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (368.49 g/mol) and isotopic pattern .

- Nuclear Magnetic Resonance (NMR) : Analyze deuterium incorporation at specific positions (e.g., C-21 and C-22) to distinguish from non-deuterated analogs .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Verify functional groups (e.g., carbonyl and hydroxyl stretches) .

Advanced Research Questions

Q. How can this compound be integrated into physiologically based pharmacokinetic (PBPK) modeling to study tissue-specific glucocorticoid dynamics?

- Experimental Design :

- Tissue Binding Assays : Measure unbound fractions in plasma and tissues (e.g., liver, kidney) using equilibrium dialysis.

- Nonlinear Kinetics : Incorporate saturable binding parameters (e.g., , ) into PBPK models to predict free drug concentrations.

- Validation : Compare model-predicted concentrations with in vivo data from deuterated tracer studies .

Q. What strategies resolve contradictions in inter-laboratory variability for this compound bioanalytical data?

- Root-Cause Analysis :

- Cross-Validation : Share blinded samples between labs to identify systematic biases (e.g., column chemistry differences in LC-MS/MS).

- Harmonization : Adopt consensus protocols from regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for extraction efficiency and matrix effects .

Q. How can researchers design statistically robust preclinical studies using this compound to investigate glucocorticoid receptor (GR) saturation kinetics?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Sample Size : Power analysis (α=0.05, β=0.2) to detect ≥30% differences in GR binding affinity.

- Controls : Include non-deuterated Prednisolone and GR antagonists (e.g., RU-486) to establish specificity.

- Ethics : Adhere to NIH guidelines for animal welfare and endpoint definitions (e.g., humane euthanasia criteria) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.